molecular formula C20H30O2 B14636723 1,3-Tetradecanedione, 1-phenyl- CAS No. 55846-69-0

1,3-Tetradecanedione, 1-phenyl-

Cat. No.: B14636723
CAS No.: 55846-69-0
M. Wt: 302.5 g/mol
InChI Key: VGYZKPWMARHMDW-UHFFFAOYSA-N
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Description

The term "1,3-Tetradecanedione, 1-phenyl-" refers to a hypothetical 14-carbon diketone derivative with a phenyl group at position 1. Instead, the data highlights structurally related 1-phenyl-1,3-diketones with varying carbon chain lengths, which serve as valuable analogs for comparative analysis. These compounds share a common backbone of two ketone groups at positions 1 and 3, with a phenyl substitution at position 1, influencing their chemical reactivity, physical properties, and applications in pharmaceuticals, material science, and industrial chemistry .

Properties

CAS No.

55846-69-0

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

IUPAC Name

1-phenyltetradecane-1,3-dione

InChI

InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-13-16-19(21)17-20(22)18-14-11-10-12-15-18/h10-12,14-15H,2-9,13,16-17H2,1H3

InChI Key

VGYZKPWMARHMDW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)CC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,3-Tetradecanedione, 1-phenyl- can be synthesized through various methods. One common synthetic route involves the reaction of methyl laurate with acetophenone in the presence of a base to form the desired product . The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions.

Industrial Production Methods:

In industrial settings, the production of 1,3-tetradecanedione, 1-phenyl- may involve the use of dodecanoyl chloride and 2-bromoacetophenone as starting materials . The reaction is catalyzed by a base such as sodium hydroxide and is conducted under controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

1,3-Tetradecanedione, 1-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the diketone to diols or alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like or .

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Diols or alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1,3-Tetradecanedione, 1-phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-tetradecanedione, 1-phenyl- involves its interaction with molecular targets and pathways within biological systems. The compound can act as an enzyme inhibitor or receptor modulator , affecting various biochemical processes. Its effects are mediated through the formation of covalent bonds with target proteins or through non-covalent interactions such as hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

Comparative Analysis of 1-Phenyl-1,3-diketones

Structural and Molecular Properties

The table below summarizes key structural and molecular characteristics of selected 1-phenyl-1,3-diketones:

Compound Name Chemical Formula Molecular Weight (g/mol) Chain Length Key Identifiers (CAS/Other) References
1-Phenyl-1,3-butanedione C₁₀H₁₀O₂ 162.19 C₄ (butane) CAS 93-91-4; ChemSpider 6898
1-Phenyldecane-1,3-dione C₁₆H₂₂O₂ 246.34 C₁₀ (decane) CAS 68892-13-7; EINECS 272-599-9
1,3-Eicosanedione, 1-phenyl- C₂₆H₄₂O₂ 386.61 C₂₀ (eicosane) CAS 58446-52-9; EINECS 261-257-4
Phenyl N-tridecyl ketone C₂₀H₃₂O 288.47 C₁₃ (tridecane) CAS 4497-05-6

Key Observations :

  • Chain Length vs. Molecular Weight : Increasing carbon chain length correlates with higher molecular weight and melting points. For example, 1,3-Eicosanedione (C₂₀) has a melting point of 56°C , whereas shorter-chain analogs like 1-Phenyl-1,3-butanedione are liquids at room temperature .
  • Functional Group Influence : The phenyl group enhances stability and lipophilicity, making these compounds suitable for applications requiring hydrophobic interactions, such as polymer stabilizers or drug delivery systems .
Material Science

Contradictions and Gaps :

  • Toxicological data for intermediates like Phenyl N-tridecyl ketone remain incomplete, highlighting the need for further research .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing 1-phenyl-substituted β-diketones such as 1,3-Tetradecanedione, 1-phenyl-?

  • Methodological Answer : The Claisen-Schmidt condensation is a common method for synthesizing β-diketones. For example, 2,4-dihydroxyacetophenone reacts with aldehydes in ethanol under acidic conditions (e.g., thionyl chloride) to form β-diketones via ketone-aldehyde coupling . Alternatively, Friedel-Crafts acylation can introduce the ethanone group to aromatic rings using acyl chlorides and Lewis acid catalysts (e.g., AlCl₃) . For longer-chain derivatives like 1-phenyl-β-diketones, stepwise elongation of the carbon backbone using alkylation or esterification may be required.

Q. How can spectroscopic techniques characterize the keto-enol tautomerism in 1-phenyl-β-diketones?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. In the enol form, the β-diketone exhibits a deshielded proton resonance (~δ 15–16 ppm for the enolic -OH in DMSO-d₆) and distinct carbonyl signals (δ 190–210 ppm for ¹³C). Infrared (IR) spectroscopy identifies carbonyl stretching frequencies (1,650–1,750 cm⁻¹ for diketones and 1,600–1,650 cm⁻¹ for enolates). For example, trifluoro-substituted analogs like 4,4,4-trifluoro-1-phenylbutane-1,3-dione show shifted peaks due to electron-withdrawing effects .

Q. What are the key physical properties (e.g., pKa, solubility) of 1-phenyl-β-diketones relevant to experimental design?

  • Methodological Answer : The pKa of β-diketones (e.g., ~8.87 for 1,3-Eicosanedione, 1-phenyl-) influences their reactivity in chelation or tautomerism . Solubility varies with chain length: longer alkyl chains (e.g., C14/C20) reduce water solubility but enhance organic solvent compatibility. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine thermal stability (melting points ~56°C for C20 derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during β-diketone synthesis?

  • Methodological Answer : Byproduct formation (e.g., aldol adducts or over-acylated products) can be mitigated by controlling stoichiometry, temperature, and catalyst load. For example, using anhydrous solvents (e.g., dry ethanol) and slow addition of reactants reduces side reactions . Microwave-assisted synthesis or flow chemistry may enhance yield and purity for long-chain derivatives .

Q. What computational strategies predict the tautomeric equilibrium and electronic effects in substituted 1-phenyl-β-diketones?

  • Methodological Answer : Density Functional Theory (DFT) calculations model the keto-enol equilibrium by comparing energy minima of tautomers. Substituents like trifluoromethyl groups stabilize the enol form via electron-withdrawing effects, as seen in 4,4,4-trifluoro-1-phenylbutane-1,3-dione . Molecular dynamics simulations can further assess solvent effects on tautomer distribution.

Q. How do structural modifications (e.g., fluorination) impact the chelating ability of 1-phenyl-β-diketones in metal coordination chemistry?

  • Methodological Answer : Fluorinated analogs (e.g., 1,1,1-trifluoro-2,4-pentanedione) exhibit stronger Lewis acidity and form stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺). X-ray crystallography and Extended X-ray Absorption Fine Structure (EXAFS) analysis validate coordination geometries . Compare ligand performance via stability constants (log β) measured by potentiometric titration.

Q. How to resolve contradictions in reported pKa values for β-diketones across studies?

  • Methodological Answer : Discrepancies arise from solvent polarity, measurement techniques (e.g., UV-Vis vs. NMR), and ionic strength. Standardize measurements using a unified solvent system (e.g., DMSO/water mixtures) and validate with computational pKa prediction tools .

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